molecular formula C25H19FN2O2S B2570916 3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893785-81-4

3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2570916
CAS No.: 893785-81-4
M. Wt: 430.5
InChI Key: XTVQQIRGFDIWTM-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN2O2S and its molecular weight is 430.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Research on thienopyrimidine derivatives showcases their significance in developing compounds with potential herbicidal, antibacterial, and receptor affinity activities. For instance, thieno[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized for various purposes, including herbicidal activities against specific plant species and as ligands for α1-and 5HT1A-receptors, demonstrating good to excellent affinities. This suggests a broad spectrum of biological activities and potential pharmaceutical applications for compounds within this chemical family (Yang Huazheng, 2013); (R. More et al., 2013); (G. Romeo et al., 1993).

Antitumor Activities

Novel pyrimidine derivatives of ascorbic acid show significant antitumor activities, indicating the potential of thienopyrimidine compounds in cancer treatment research. These findings underline the importance of further exploring the structural modifications of thienopyrimidines for enhanced biological activities (S. Raić-Malić et al., 2000).

Antimicrobial and Antiviral Properties

Sulfonamide derivatives containing pyrimidine moieties have been explored for their potent antitumor agents with low toxicity, demonstrating the versatility of pyrimidine derivatives in drug development for treating various diseases. This research path could be relevant for the discussed compound, given its structural similarities (Z. Huang et al., 2001).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethylphenyl)-1-(2-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-fluorobenzaldehyde with 3-(4-ethylphenyl)thiophene-2-carboxylic acid to form the corresponding Schiff base. The Schiff base is then cyclized with guanidine carbonate to yield the target compound.", "Starting Materials": [ "2-fluorobenzaldehyde", "3-(4-ethylphenyl)thiophene-2-carboxylic acid", "guanidine carbonate" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with 3-(4-ethylphenyl)thiophene-2-carboxylic acid in the presence of a suitable condensing agent such as EDCI or DCC to form the corresponding Schiff base.", "Step 2: Cyclization of the Schiff base with guanidine carbonate in the presence of a suitable solvent such as DMF or DMSO to yield the target compound.", "Step 3: Purification of the crude product by column chromatography or recrystallization to obtain the pure compound." ] }

CAS No.

893785-81-4

Molecular Formula

C25H19FN2O2S

Molecular Weight

430.5

IUPAC Name

3-(4-ethylphenyl)-1-[(2-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H19FN2O2S/c1-2-16-11-13-18(14-12-16)28-24(29)23-22(19-8-4-6-10-21(19)31-23)27(25(28)30)15-17-7-3-5-9-20(17)26/h3-14H,2,15H2,1H3

InChI Key

XTVQQIRGFDIWTM-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5F

solubility

not available

Origin of Product

United States

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